

## The Development and Commercialization of Foramsulfuron: A Technical Guide

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**Foramsulfuron**, a potent sulfonylurea herbicide, has played a significant role in postemergence weed control in corn and turf since its introduction. This technical guide provides an in-depth history of its development and commercialization, detailing its chemical properties, mode of action, and the key experimental data that supported its registration and market success. This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development.

#### **Executive Summary**

**Foramsulfuron**, developed by Aventis CropScience (later acquired by Bayer CropScience), emerged from research in the 1990s as a highly effective inhibitor of the acetolactate synthase (ALS) enzyme in susceptible plants. First synthesized in 1995 and commercially introduced in 2001, it offers selective control of a broad spectrum of grass and broadleaf weeds.[1] Its development involved extensive efficacy, toxicology, and environmental fate studies to meet stringent regulatory requirements. This guide chronicles the key milestones in its journey from laboratory to field, presenting the scientific data and methodologies that underpin its use.

#### **History of Development and Commercialization**

The development of **foramsulfuron** was a multi-year process involving chemical synthesis, extensive screening, and rigorous testing. The timeline below highlights the key events in its history.

• 1995: **Foramsulfuron** is first synthesized.[2]



- 2001: The herbicidal properties of **foramsulfuron** are first reported, and it is commercially launched.[1][2]
- March 27, 2002: The U.S. Environmental Protection Agency (EPA) grants a conditional registration for foramsulfuron.[1]
- 2020: The European Commission renews the approval of foramsulfuron as an active substance.[3][4]

The development was initially undertaken by Aventis CropScience, which was formed from the agrochemical interests of Hoechst and Rhône-Poulenc. In 2001, Bayer AG announced its acquisition of Aventis CropScience, and the commercialization and further development of **foramsulfuron** continued under the Bayer CropScience umbrella. Commercial formulations of **foramsulfuron** have been marketed under various trade names, including Option®, Tribute®, Equip®, Revolver®, and MaisTer®.[2]

## **Chemical and Physicochemical Properties**

**Foramsulfuron** is a member of the sulfonylurea class of herbicides. Its chemical and physical properties are summarized in the table below.

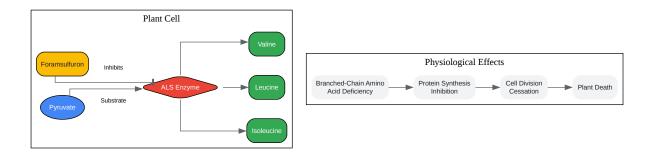


Property	Value	Reference
IUPAC Name	2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-formamido-N,N-dimethylbenzamide	[3][5]
CAS Number	173159-57-4	[5]
Molecular Formula	C17H20N6O7S	[3][5]
Molecular Weight	452.44 g/mol	[3][5][6]
Appearance	Light beige solid	[3]
Melting Point	199.5 °C	[3][6]
Vapor Pressure	3.15 x 10 <sup>-13</sup> mm Hg at 20 °C	[3]
Water Solubility	3,290 ppm at 20°C and pH 7	
Log Kow (Octanol-Water Partition Coefficient)	-0.78	[3]

# Mode of Action: Acetolactate Synthase (ALS) Inhibition

**Foramsulfuron**'s herbicidal activity stems from its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] By blocking this enzyme, **foramsulfuron** halts the production of these essential amino acids, leading to a cessation of cell division and plant growth.[3] Symptoms in susceptible weeds, such as yellowing and necrosis, typically appear within one to three weeks after application, ultimately leading to plant death.[3]





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Figure 1: Foramsulfuron's inhibition of the ALS enzyme and its downstream effects.

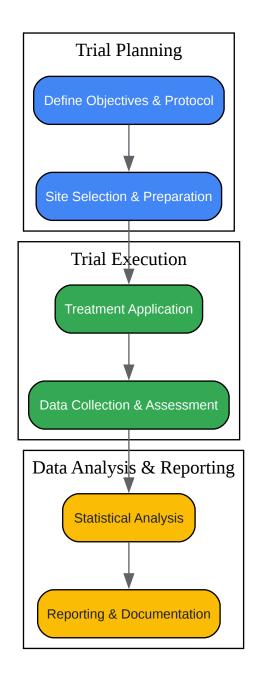
### **Experimental Protocols**

The registration and commercialization of **foramsulfuron** were supported by a comprehensive set of experimental studies. The following sections outline the general methodologies for key experiments.

#### **Efficacy Field Trials**

Efficacy trials are designed to evaluate the performance of a herbicide under real-world conditions.





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Figure 2: A generalized workflow for conducting herbicide efficacy field trials.

Objective: To determine the effective application rates of **foramsulfuron** for the control of target weed species and to assess crop tolerance.

Methodology:



- Trial Design: Field trials are typically conducted using a randomized complete block design
  with a minimum of four replications.[7] Plots are established in areas with natural and
  uniform weed infestations.
- Treatments: Treatments consist of different application rates of foramsulfuron, a nontreated control, and a standard herbicide for comparison.
- Application: Foramsulfuron is applied post-emergence to actively growing weeds, typically at the 2-4 inch stage for optimal control.[8] Applications are made using calibrated spray equipment to ensure uniform coverage.
- Data Collection:
  - Weed Control: Visual assessments of weed control are made at regular intervals (e.g., 7, 14, and 28 days after treatment) on a scale of 0% (no control) to 100% (complete control).
     [7]
  - Crop Injury: Crop phytotoxicity is visually assessed at the same intervals, noting any stunting, chlorosis, or necrosis.
  - Yield: At the end of the growing season, the crop is harvested from each plot to determine the impact of the treatments on yield.
- Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

#### In Vitro ALS Enzyme Inhibition Assay

This laboratory-based assay is used to determine the specific inhibitory activity of **foramsulfuron** on the ALS enzyme.

Objective: To quantify the concentration of **foramsulfuron** required to inhibit the activity of the ALS enzyme by 50% (I50).

#### Methodology:

 Enzyme Extraction: ALS enzyme is extracted from young, actively growing plant tissue of both susceptible and tolerant species.



- Assay Reaction: The enzyme extract is incubated with a reaction mixture containing the substrate (pyruvate), cofactors (thiamine pyrophosphate, MgCl2, FAD), and varying concentrations of foramsulfuron.
- Product Measurement: The activity of the ALS enzyme is determined by measuring the formation of its product, acetolactate. Acetolactate is decarboxylated to acetoin, which can be quantified colorimetrically.
- Data Analysis: The percentage of enzyme inhibition is calculated for each foramsulfuron
  concentration relative to a control without the herbicide. The I50 value is determined by
  plotting the inhibition data against the logarithm of the foramsulfuron concentration and
  fitting the data to a dose-response curve.

#### **Toxicology Studies**

A battery of toxicology studies is conducted to assess the potential risks of **foramsulfuron** to human health and the environment. These studies are performed according to internationally recognized guidelines (e.g., OECD, EPA).

Objective: To determine the acute and chronic toxicity of **foramsulfuron** through various exposure routes.

#### Methodology:

- Acute Oral Toxicity (LD50): A single, high dose of foramsulfuron is administered orally to laboratory animals (typically rats). The LD50 is the statistically estimated dose that is lethal to 50% of the test population.
- Acute Dermal Toxicity (LD50): A single dose of foramsulfuron is applied to the skin of test animals (typically rats or rabbits) for a 24-hour period.
- Acute Inhalation Toxicity (LC50): Test animals are exposed to an atmosphere containing a
  known concentration of foramsulfuron for a specified period (typically 4 hours). The LC50 is
  the concentration that is lethal to 50% of the test population.
- Chronic Toxicity/Carcinogenicity: Test animals are administered daily doses of foramsulfuron in their diet for an extended period (e.g., 2 years for rats) to assess long-term



toxicity and carcinogenic potential.

 Developmental and Reproductive Toxicity: The potential for foramsulfuron to cause birth defects or interfere with reproduction is evaluated in multi-generational studies with laboratory animals.

## **Efficacy Data**

Field trials have demonstrated the efficacy of **foramsulfuron** against a wide range of grass and broadleaf weeds in corn. The following table summarizes typical control levels for several common weed species.

Weed Species	Common Name	Foramsulfuron Rate (g a.i./ha)	% Control (approx.)	Reference
Amaranthus retroflexus	Redroot Pigweed	20.3	95	[9]
Setaria viridis	Green Foxtail	20.3	95	[9]
Sinapis arvensis	Wild Mustard	20.3	95	[9]
Solanum nigrum	Black Nightshade	20.3	95	[9]
Abutilon theophrasti	Velvetleaf	20-50	95	[9]
Chenopodium album	Common Lambsquarters	20-50	95	[9]
Echinochloa crus-galli	Barnyardgrass	20-50	95	[9]

## **Toxicological Profile**

**Foramsulfuron** exhibits a favorable toxicological profile with low acute toxicity. The following table summarizes key toxicological endpoints.



Study	Species	Endpoint	Value	Reference
Acute Oral	Rat	LD50	> 5,000 mg/kg	[3][10]
Acute Dermal	Rat	LD50	> 2,000 mg/kg	[3]
Acute Inhalation	Rat	LC50	> 5.04 mg/L	[10]
Carcinogenicity	Rat, Mouse	-	Not carcinogenic	[10]
Developmental Toxicity	Rat, Rabbit	-	Did not cause developmental toxicity	[10]
Reproductive Toxicity	Rat	-	Did not cause reproductive toxicity	[10]

#### Conclusion

The development and commercialization of **foramsulfuron** represent a significant advancement in selective weed control technology. Through a rigorous process of discovery, synthesis, and extensive testing, **foramsulfuron** has been established as a safe and effective herbicide for its registered uses. Its targeted mode of action as an ALS inhibitor provides excellent control of key weeds in corn and turf, contributing to improved crop yields and quality. The data and methodologies outlined in this guide provide a comprehensive overview of the scientific foundation upon which the success of **foramsulfuron** is built.

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#### References

- 1. Foramsulfuron Wikipedia [de.wikipedia.org]
- 2. Foramsulfuron (Ref: AE F130360) [sitem.herts.ac.uk]







- 3. Foramsulfuron | C17H20N6O7S | CID 11419598 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Commission Implementing Regulation (EU) 2020/616 of 5 May 2020 renewing the approval of the active substance foramsulfuron in accordance with Regulation (EC) No 1107/2009 of the European Parliament and of the Council concerning the placing of plant protection products on the market, and amending the Annex to Commission Implementing Regulation (EU) No 540/2011 (Text with EEA relevance) [legislation.gov.uk]
- 5. Buy Foramsulfuron | 173159-57-4 [smolecule.com]
- 6. accustandard.com [accustandard.com]
- 7. nda.gov.za [nda.gov.za]
- 8. Considerations for Postemergence Herbicides [extension.sdstate.edu]
- 9. Optimization of foramsulfuron doses for post-emergence weed control in maize (Zea mays
   L.) | Spanish Journal of Agricultural Research [sjar.revistas.csic.es]
- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
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